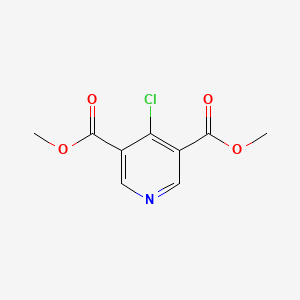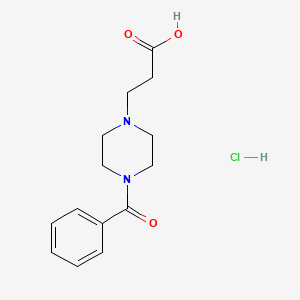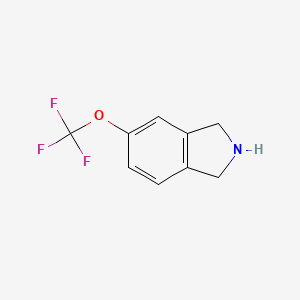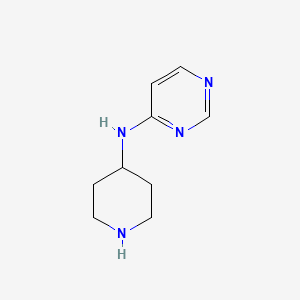
3,4-Dimethylpicolinic acid
描述
3,4-Dimethylpicolinic acid (DMPA) is a pyridine derivative that has been widely studied for its potential therapeutic applications in various fields of medicine. DMPA is a heterocyclic compound that contains a pyridine ring with two methyl groups and a carboxylic acid group attached to it. DMPA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.
科学研究应用
3,4-Dimethylpicolinic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. Some of the scientific research applications of this compound are:
1. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity in various in vitro and in vivo models. This compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, by suppressing the activation of NF-κB and MAPK signaling pathways.
2. Antioxidant activity: this compound has been shown to possess potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound also enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells.
3. Anticancer activity: this compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, liver, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes.
4. Neuroprotective activity: this compound has been shown to protect neurons from oxidative stress and inflammation-induced damage. This compound also enhances the expression of neurotrophic factors, such as BDNF and NGF, in neurons, which promote neuronal survival and regeneration.
作用机制
The exact mechanism of action of 3,4-Dimethylpicolinic acid is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways and gene expression. This compound inhibits the activation of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound also regulates the expression of various genes involved in cell cycle, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in cells and animals. Some of the effects of this compound are:
1. Inhibition of pro-inflammatory cytokines and chemokines.
2. Scavenging of free radicals and inhibition of lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis in cancer cells.
4. Protection of neurons from oxidative stress and inflammation-induced damage.
实验室实验的优点和局限性
3,4-Dimethylpicolinic acid has several advantages for lab experiments, such as:
1. High purity and stability.
2. Easy synthesis method.
3. Wide range of biological activities.
However, there are also some limitations of this compound for lab experiments, such as:
1. Limited solubility in water.
2. High melting point.
3. Limited availability of commercial sources.
未来方向
There are several future directions for the research on 3,4-Dimethylpicolinic acid, such as:
1. Development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
2. Investigation of the molecular mechanism of action of this compound.
3. Optimization of the synthesis method of this compound to improve its purity and yield.
4. Study of the pharmacokinetics and pharmacodynamics of this compound in animals and humans.
5. Exploration of the potential synergistic effects of this compound with other drugs or natural compounds.
Conclusion:
In conclusion, this compound is a pyridine derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This compound has potential therapeutic applications in various fields of medicine. The synthesis method of this compound is relatively simple, and the compound has several advantages for lab experiments. However, there are also some limitations of this compound for lab experiments, such as limited solubility in water and high melting point. The future directions for the research on this compound include the development of this compound-based drugs, investigation of the molecular mechanism of action, optimization of the synthesis method, study of the pharmacokinetics and pharmacodynamics, and exploration of the potential synergistic effects with other drugs or natural compounds.
属性
IUPAC Name |
3,4-dimethylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-4-9-7(6(5)2)8(10)11/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSCFQLIWUDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)

![9-Methyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3090478.png)

![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)
![Ethyl 2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3090501.png)
![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)
